2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO3. This compound is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride typically involves the chlorination of 4-hydroxyphenylalanine. The reaction conditions often include the use of hydrochloric acid as a catalyst and a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to form a hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amino or thiol-substituted derivatives.
Scientific Research Applications
2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. The hydroxyl and chloro groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): Similar structure but lacks the chloro group.
2-Amino-3-(2-chlorophenyl)propanoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
The presence of both chloro and hydroxyl groups in 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride makes it unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO3 |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H |
InChI Key |
MXJMRLQMQWPYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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